(4-bromoquinolin-8-yl)methanol
Description
Structure
3D Structure
Properties
CAS No. |
2743438-96-0 |
|---|---|
Molecular Formula |
C10H8BrNO |
Molecular Weight |
238.08 g/mol |
IUPAC Name |
(4-bromoquinolin-8-yl)methanol |
InChI |
InChI=1S/C10H8BrNO/c11-9-4-5-12-10-7(6-13)2-1-3-8(9)10/h1-5,13H,6H2 |
InChI Key |
JZZXVXFDSNFROZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=CC=N2)Br)CO |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromoquinolin 8 Yl Methanol and Analogues
Direct Synthetic Routes to (4-bromoquinolin-8-yl)methanol
Bromination Strategies for Quinoline (B57606) Precursors
The introduction of a bromine atom at the C-4 position of the quinoline ring is a critical step in the synthesis of this compound. This can be achieved through various methods, often starting from a precursor that facilitates regioselective bromination.
Achieving regioselective bromination at the C-4 position of a quinoline ring, especially with a substituent already at C-8, can be challenging. A common strategy involves the use of a 4-hydroxyquinoline (B1666331) precursor. The hydroxyl group at the C-4 position can be converted to a bromo group using appropriate brominating agents.
One plausible route begins with the synthesis of a 4-hydroxyquinoline-8-carboxylic acid derivative. This can be accomplished through cyclization reactions, for instance, from appropriately substituted anilines. Although specific examples for the 8-carboxylic acid are not detailed, the general synthesis of 4-hydroxyquinolines is well-established. For example, the Pfitzinger reaction, involving the condensation of isatin (B1672199) with a carbonyl compound, can yield quinoline-4-carboxylic acids. ui.ac.idwikipedia.org The Conrad-Limpach reaction is another method for synthesizing 4-hydroxyquinolines. nih.gov
Once the 4-hydroxyquinoline-8-carboxylic acid is obtained, the hydroxyl group can be converted to a chloro group using reagents like phosphorus oxychloride (POCl₃). google.com The resulting 4-chloroquinoline-8-carboxylic acid can then potentially be converted to the desired 4-bromo derivative. While direct conversion methods are not explicitly detailed, analogous transformations are known in quinoline chemistry.
Direct electrophilic bromination of a quinoline-8-carboxylic acid precursor is another potential strategy. However, electrophilic substitution on the quinoline ring is highly dependent on the directing effects of existing substituents and the reaction conditions. The pyridine (B92270) ring of quinoline is generally electron-deficient and less reactive towards electrophilic attack than the benzene (B151609) ring. Substituents on the benzene ring will direct incoming electrophiles. For 8-substituted quinolines, electrophilic bromination often occurs at the C-5 and C-7 positions. acgpubs.org Therefore, direct bromination at the C-4 position of quinoline-8-carboxylic acid is unlikely to be a regioselective process.
A more controlled method would involve a Sandmeyer-type reaction on a 4-aminoquinoline-8-carboxylic acid precursor. The amino group can be converted to a diazonium salt, which can then be displaced by a bromide ion using a copper(I) bromide catalyst. This approach offers a high degree of regioselectivity for the introduction of the bromine atom at the C-4 position.
| Method | Precursor | Reagents | Product | Key Features |
| Halogenation of Hydroxyquinoline | 4-Hydroxyquinoline-8-carboxylic acid | 1. POCl₃ 2. Brominating agent | 4-Bromoquinoline-8-carboxylic acid | Utilizes the reactivity of the 4-hydroxy position. |
| Sandmeyer Reaction | 4-Aminoquinoline-8-carboxylic acid | 1. NaNO₂, HBr 2. CuBr | 4-Bromoquinoline-8-carboxylic acid | High regioselectivity for C-4 bromination. |
This table presents plausible synthetic strategies based on established chemical principles.
Introduction of the Hydroxymethyl Moiety at C-8
The final step in the synthesis of this compound involves the introduction of the hydroxymethyl group at the C-8 position. This is typically achieved by the reduction of a carboxylic acid or its ester derivative.
The reduction of the carboxylic acid group in 4-bromoquinoline-8-carboxylic acid to a primary alcohol is a standard transformation in organic synthesis. Strong reducing agents are required for this conversion. Lithium aluminum hydride (LiAlH₄) is a common reagent for the reduction of carboxylic acids to alcohols. However, its high reactivity can sometimes lead to side reactions, and chemoselectivity can be a concern with other functional groups present.
A milder and often more selective alternative is the use of borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF). chemicalbook.comcommonorganicchemistry.comorganic-chemistry.org Borane reagents are known to selectively reduce carboxylic acids in the presence of other reducible functional groups. researchgate.netnih.gov
| Reducing Agent | Substrate | Typical Solvent | Product | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | 4-Bromoquinoline-8-carboxylic acid | Tetrahydrofuran (THF), Diethyl ether | This compound | Powerful reducing agent; requires anhydrous conditions and careful workup. |
| Borane-THF complex (BH₃·THF) | 4-Bromoquinoline-8-carboxylic acid | Tetrahydrofuran (THF) | This compound | Milder and more chemoselective than LiAlH₄. |
This table outlines common reduction methods for converting carboxylic acids to primary alcohols.
An alternative to the direct reduction of the carboxylic acid is to first convert it to an ester, such as the methyl or ethyl ester. This can be achieved through Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.comresearchgate.net The resulting ester, methyl 4-bromoquinoline-8-carboxylate, can then be reduced to this compound. Esters are readily reduced by both LiAlH₄ and, in some cases, by sodium borohydride (B1222165) under specific conditions, although LiAlH₄ is more generally effective.
Multi-Step Synthesis from Substituted Anilines and Acetylenic Compounds
A significant strategy for constructing the quinoline core involves the reaction of substituted anilines with acetylenic compounds. This approach offers a versatile route to functionalized quinolines. One such method is the Brønsted acid-catalyzed Cross-Dehydrogenative Coupling (CDC) of N-alkyl anilines with arylacetylenes or arylethylenes, utilizing oxygen as the oxidant. nih.gov For instance, the cyclization of N-Benzyl aniline (B41778) with phenylacetylene (B144264) can be achieved using triflic acid (TfOH) as a catalyst at 120 °C under an oxygen atmosphere, yielding substituted quinolines. nih.gov This metal- and solvent-free approach highlights a pathway where appropriately substituted anilines and alkynes can be used to construct the bicyclic quinoline scaffold, which can then be further functionalized.
Optimization of Reaction Conditions and Yield Enhancement
Optimizing reaction parameters is crucial for maximizing yield and purity in the synthesis of quinoline derivatives. Factors such as solvent, temperature, pressure, and catalyst selection are pivotal.
Solvent Effects on Regioselectivity and Conversion
The choice of solvent significantly impacts the efficiency and outcome of quinoline synthesis. While some modern approaches aim for solvent-free conditions, the solvent can play a critical role in reaction rate and selectivity. tandfonline.comnih.gov For example, in the synthesis of certain quinoline derivatives, a mixture of water and acetic acid has been used as an environmentally benign solvent system, leading to high yields. researchgate.net In other cases, polar aprotic solvents like acetonitrile (B52724) (CH3CN) have been found to be optimal. nih.gov The use of greener solvents such as water and ethanol (B145695) is increasingly favored to minimize environmental impact. researchgate.net Hydrophobic interactions in aqueous media can sometimes lead to rate enhancements. tandfonline.com
The following table illustrates the effect of different solvents on the yield of a model quinoline synthesis reaction catalyzed by FeCl3·6H2O. tandfonline.com
| Solvent | Yield (%) |
| Water | 90 |
| Ethanol | 82 |
| Methanol (B129727) | 75 |
| Acetonitrile | 65 |
| Dichloromethane (B109758) | 55 |
| Toluene | 50 |
| None | 70 |
This table is generated based on data for a specific quinoline synthesis and illustrates the general principle of solvent effects.
Temperature and Pressure Influences on Reaction Efficiency
Temperature is a critical parameter in quinoline synthesis. Many traditional methods require high temperatures, sometimes up to 220 °C, particularly in the absence of a catalyst. du.edu.eg However, modern catalytic methods often allow for significantly milder conditions. For instance, some nanocatalyst-driven reactions proceed efficiently at temperatures between 80 °C and 100 °C. nih.gov Microwave-assisted synthesis (MAS) has emerged as an energy-efficient technique that can dramatically reduce reaction times and improve yields by directly heating the reactive species. tandfonline.comijpsjournal.com This method often allows for better temperature control and can be conducted under solvent-free conditions. tandfonline.com
Pressure can also be a factor, although it is less commonly varied than temperature in standard laboratory syntheses. However, in industrial applications or specific mechanistic studies, pressure can influence reaction rates and equilibria.
Catalyst Selection and Reaction Kinetics
The choice of catalyst is arguably one of the most important factors in modern quinoline synthesis, profoundly influencing reaction rates, yields, and conditions. A wide array of catalysts has been explored.
Lewis and Brønsted Acids: Catalysts like iron(III) chloride (FeCl3), zinc triflate (Zn(OTf)2), and triflic acid (TfOH) are commonly used. nih.govtandfonline.comtandfonline.com For example, FeCl3·6H2O has been employed as an inexpensive, non-toxic, and environmentally benign catalyst for quinoline synthesis in water, offering high yields and the possibility of catalyst reuse. tandfonline.comtandfonline.com
Nanocatalysts: The use of nanocatalysts is a significant advancement, offering high surface area, enhanced reactivity, and easy recovery. nih.govacs.org Examples include metal nanoparticles (e.g., copper, cobalt) doped on supports like carbon aerogels or metal-organic frameworks (MOFs). tandfonline.comacs.org These catalysts can facilitate reactions under mild, often solvent-free, conditions with excellent yields (85-96%). nih.gov
Single-Atom Catalysts (SACs): An emerging area is the use of single-atom catalysts, which offer maximum atom efficiency and unique catalytic properties. The design of the catalyst support is crucial for stability and activity. researchgate.net
The table below shows a comparison of different catalysts used in the Friedländer synthesis of quinolines, a common method involving the condensation of a 2-aminoaryl ketone with a carbonyl compound. researchgate.net
| Catalyst | Conditions | Yield (%) |
| Montmorillonite K-10 | Ethanol, Reflux | High |
| Zeolite | Ethanol, Reflux | High |
| Nano-crystalline Sulfated Zirconia | Ethanol, Reflux | High |
| Iodine | - | Good |
| Copper Triflate | - | Good |
This table provides a qualitative comparison of various catalysts used in Friedländer-type quinoline syntheses.
Green Chemistry Principles in Synthetic Pathways
The application of green chemistry principles to quinoline synthesis is a major focus of current research, aiming to reduce the environmental footprint of these processes. ijpsjournal.com
Development of Environmentally Benign Synthetic Protocols
The development of green synthetic protocols focuses on several key areas of the twelve principles of green chemistry: tandfonline.com
Use of Greener Solvents: There is a strong emphasis on replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol, or conducting reactions under solvent-free conditions. tandfonline.comresearchgate.net
Energy Efficiency: Microwave and ultrasound-assisted syntheses are employed to reduce energy consumption and shorten reaction times compared to conventional heating methods. rsc.orgnih.gov
Catalysis: The use of reusable and non-toxic catalysts, such as FeCl3 or various nanocatalysts, is preferred over stoichiometric reagents or hazardous catalysts. tandfonline.comacs.org Catalyst-free methods, driven by light or ultrasound, are also being explored. ijpsjournal.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. One-pot, multi-component reactions are particularly advantageous in this regard. nih.govresearchgate.net
Waste Prevention: By using efficient catalysts and optimizing reaction conditions, the generation of byproducts and chemical waste is minimized. researchgate.net
These green methodologies are not only beneficial for the environment but also often lead to increased efficiency and reduced costs in the synthesis of quinoline derivatives. ijpsjournal.com
Atom Economy and Waste Reduction Strategies
In the synthesis of this compound and its analogues, the principles of green chemistry, particularly atom economy and waste reduction, are critical for developing sustainable and environmentally responsible processes. ijpsjournal.comresearchgate.net Traditional synthetic routes for quinoline derivatives often involve multi-step procedures with harsh reagents, stoichiometric amounts of catalysts, and significant generation of hazardous waste. nih.gov Modern approaches focus on minimizing environmental impact by improving reaction efficiency and reducing by-product formation. ijpsjournal.com
Key strategies to enhance atom economy and reduce waste in the synthesis of functionalized quinolines include the adoption of catalytic reactions, the use of greener solvents, and the development of one-pot or multi-component reactions. nih.govnih.gov These methodologies aim to maximize the incorporation of atoms from the starting materials into the final product, thereby reducing waste at its source. ijpsjournal.com
Catalytic Approaches for Greener Synthesis
The replacement of stoichiometric reagents with catalytic systems is a cornerstone of waste reduction. In quinoline synthesis, various catalytic methods have been developed that offer high efficiency and the potential for catalyst recycling.
Heterogeneous Catalysts: Solid-supported catalysts, such as Nafion NR50, provide an environmentally friendly alternative to traditional acid catalysts in reactions like the Friedländer quinoline synthesis. organic-chemistry.org This method is noted for being atom-economic and operationally simple. organic-chemistry.org The use of a reusable solid catalyst simplifies product purification and minimizes waste streams. organic-chemistry.org Similarly, Amberlyst-15, a reusable acidic resin, has been effectively used as a catalyst in the Povarov reaction to create quinoline derivatives in green solvents like ethanol. tandfonline.com
Ionic Liquids: Ionic liquids have gained attention as both catalysts and green solvents. ias.ac.inmdpi.com For instance, the fluoroboric acid-based ionic liquid [Et3NH]+[BF4]− has been shown to efficiently catalyze the one-pot synthesis of quinoline derivatives with high yields and short reaction times. ias.ac.in A significant advantage is the potential for recycling the ionic liquid for several runs with only a minor decrease in activity. ias.ac.in
Metal-Catalyzed C-H Functionalization: Transition metal-catalyzed C-H functionalization represents a highly atom-economical strategy, as it avoids the need for pre-functionalized starting materials. mdpi.com An iron-catalyzed, regioselective functionalization of quinoline-N-oxides has been developed that is particularly noteworthy for its waste minimization, with water being the only by-product. rsc.org This method uses an inexpensive and abundant metal (FeSO4) and has a calculated E-factor (a measure of waste produced) of approximately 0.92, representing a significant reduction compared to other protocols. rsc.org
| Catalyst System | Reaction Type | Key Advantages | Relevant Analogues |
| Nafion NR50 | Friedländer Synthesis | Reusable solid catalyst, high yields, eco-friendly. organic-chemistry.org | Polysubstituted Quinolines |
| [Et3NH]+[BF4]− | One-pot Synthesis | Recyclable ionic liquid, short reaction times. ias.ac.in | Substituted 4-methylquinoline-2-ols |
| FeSO4 | C-H Functionalization | Inexpensive catalyst, H2O as only by-product, low E-factor. rsc.org | C2 Functionalized Quinolines |
| p-Toluene Sulfonic Acid | One-pot, Three-component | Uses water as a green solvent, good yields. tandfonline.com | Pyrimido[4,5-b]quinolones |
Solvent and Energy Considerations
Green Solvents: There is a significant shift towards using environmentally benign solvents like water, ethanol, or polyethylene (B3416737) glycol (PEG). ijpsjournal.comtandfonline.com Syntheses performed in water or ethanol reduce the reliance on volatile and often toxic organic solvents. tandfonline.comresearchgate.net Some procedures have been developed to be entirely solvent-free, further minimizing waste and environmental harm. ijpsjournal.comfrontiersin.org
Microwave and Ultrasound Assistance: Energy-efficient techniques such as microwave irradiation can dramatically reduce reaction times, leading to lower energy consumption and often cleaner reactions with fewer side products. researchgate.netresearchgate.net Microwave-assisted synthesis under solvent-free conditions presents a particularly green and efficient approach for preparing substituted quinolines. tandfonline.com
| Strategy | Description | Benefits for Waste Reduction |
| Solvent-Free Synthesis | Reactions are conducted without a solvent, often using grinding or milling techniques. ijpsjournal.commdpi.com | Eliminates solvent waste, reduces energy for solvent removal, improves safety. ijpsjournal.com |
| Aqueous Media | Water is used as the reaction solvent. tandfonline.com | Non-toxic, non-flammable, inexpensive, and environmentally benign. |
| Microwave Irradiation | Uses microwave energy to heat the reaction mixture. researchgate.net | Rapid and uniform heating, significantly shorter reaction times, reduced side reactions and by-products. researchgate.net |
| Multi-component Reactions | Three or more reactants are combined in a single step to form the final product. tandfonline.com | High atom economy, reduces the number of synthetic steps, minimizes purification and waste from intermediate stages. nih.gov |
By integrating these strategies—utilizing recyclable catalysts, employing green solvents or solvent-free conditions, and leveraging energy-efficient technologies—the synthesis of this compound and its analogues can be aligned with the principles of green chemistry, leading to more sustainable and economically viable chemical manufacturing. nih.gov
Reactivity and Functional Group Transformations of 4 Bromoquinolin 8 Yl Methanol
Reactions at the Bromine Substituent
The C4-position on the quinoline (B57606) ring, where the bromine atom is located, is susceptible to various transformations common for aryl halides. These include nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and halogen-metal exchange, providing robust methods for C-C and C-heteroatom bond formation. researchgate.net
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction for replacing halides on electron-deficient aromatic systems. masterorganicchemistry.com In this type of reaction, a nucleophile attacks the electron-poor aromatic ring, leading to the substitution of the leaving group, in this case, bromide. masterorganicchemistry.com The reaction typically proceeds through a two-step addition-elimination sequence involving a negatively charged intermediate known as a Meisenheimer complex, although some recent studies propose that certain SNAr reactions may occur via a concerted mechanism. nih.gov
The rate of SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the anionic intermediate. masterorganicchemistry.com For haloquinolines, the reactivity order for the leaving group is generally F > Cl > Br > I, which is opposite to that of SN1 and SN2 reactions. This is because the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com
While direct SNAr on (4-bromoquinolin-8-yl)methanol is not extensively detailed, the principles of SNAr on haloquinolines suggest that it can react with various nucleophiles, such as alkoxides, thiolates, and amines, under appropriate conditions, likely requiring elevated temperatures or the use of a strong base to facilitate the substitution.
Table 1: General Conditions for SNAr Reactions with Aryl Bromides
| Nucleophile | Reagents & Conditions | Product Type |
| Alkoxide (RO⁻) | ROH, NaH or K₂CO₃, High Temperature, Polar Aprotic Solvent (e.g., DMF, DMSO) | 4-alkoxyquinolin-8-yl)methanol |
| Amine (R₂NH) | R₂NH, Base (e.g., K₂CO₃, Cs₂CO₃), High Temperature | (4-(dialkylamino)quinolin-8-yl)methanol |
| Thiolate (RS⁻) | RSH, Base (e.g., NaH), Polar Aprotic Solvent | (4-(alkylthio)quinolin-8-yl)methanol |
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely applied to aryl halides. researchgate.net
Suzuki Coupling: The Suzuki reaction creates a C-C bond by coupling an organoboron compound (typically a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is one of the most effective methods for preparing biaryl compounds. expresspolymlett.com The catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronate species (formed by the reaction of boronic acid with the base), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org this compound can be coupled with various aryl or vinyl boronic acids under standard Suzuki conditions.
Table 2: Representative Conditions for Suzuki Coupling of Aryl Bromides
| Coupling Partner | Catalyst / Ligand | Base | Solvent | Temperature |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol (B145695)/H₂O | Reflux |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 °C |
| Vinylboronic acid | PdCl₂(dppf) | K₂CO₃ | THF/H₂O | 60-80 °C |
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgnih.gov This reaction is a versatile method for the synthesis of substituted alkenes. wikipedia.org The mechanism includes the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene, β-hydride elimination to release the product, and base-promoted regeneration of the catalyst. libretexts.org this compound can react with various alkenes, such as acrylates or styrenes, to yield 4-alkenyl-substituted quinolines.
Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction employs a palladium catalyst and a copper(I) co-catalyst, along with an amine base. organic-chemistry.org The mechanism is thought to involve a palladium cycle similar to other cross-coupling reactions and a separate copper cycle, which generates a copper(I) acetylide intermediate that participates in the transmetalation step with the palladium complex. researchgate.net This reaction allows for the direct alkynylation of the quinoline core at the C4-position.
Halogen–Metal Exchange Reactions and Subsequent Quenching
Halogen-metal exchange is a fundamental reaction that converts an organic halide into an organometallic species by treatment with an electropositive metal or an organometallic reagent. wikipedia.org For aryl bromides, this is commonly achieved using organolithium reagents (like n-butyllithium) at low temperatures or through magnesium-halogen exchange with Grignard reagents (like isopropylmagnesium chloride). wikipedia.orgnih.gov
This transformation converts the electrophilic C-Br bond into a highly nucleophilic C-metal bond. The resulting organolithium or organomagnesium intermediate is a powerful nucleophile and can be "quenched" by reacting it with a wide range of electrophiles, such as aldehydes, ketones, carbon dioxide, or alkyl halides, to introduce new functional groups.
A significant challenge in performing halogen-metal exchange on this compound is the presence of the acidic proton of the hydroxymethyl group. This can be overcome by using a combination of reagents, such as isopropylmagnesium chloride (i-PrMgCl) to first deprotonate the alcohol, followed by n-butyllithium (n-BuLi) to perform the bromine-lithium exchange. nih.govmdpi.com This approach prevents the organolithium reagent from being consumed by an acid-base reaction. mdpi.com
Reactions Involving the Hydroxymethyl Group
The primary alcohol functionality at the C8-position offers another avenue for synthetic modification, primarily through oxidation or derivatization of the hydroxyl group.
Oxidation Reactions to Aldehyde or Carboxylic Acid
The hydroxymethyl group of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid depending on the choice of oxidant and reaction conditions. chemguide.co.uk
Oxidation to Aldehyde: Selective oxidation of a primary alcohol to an aldehyde requires mild conditions to prevent over-oxidation to the carboxylic acid. orgsyn.org A widely used method is the TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl) catalyzed oxidation, which uses a co-oxidant like sodium hypochlorite (B82951) (NaOCl). d-nb.info This system is highly selective for primary alcohols and can be performed under mild conditions, often at room temperature. organic-chemistry.org Other common reagents for this transformation include Dess-Martin periodinane (DMP) or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base).
Table 3: Reagents for Selective Oxidation of Primary Alcohols to Aldehydes
| Reagent System | Co-oxidant / Conditions | Typical Solvent |
| TEMPO / NaBr | Sodium Hypochlorite (NaOCl) | Dichloromethane (B109758)/Water |
| Dess-Martin Periodinane (DMP) | N/A | Dichloromethane (DCM) |
| Swern Oxidation | Oxalyl Chloride, DMSO, Triethylamine (B128534) | Dichloromethane (DCM), -78 °C |
Oxidation to Carboxylic Acid: More forceful oxidation conditions will convert the primary alcohol directly to a carboxylic acid. libretexts.org This can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium-based reagents such as Jones reagent (CrO₃ in sulfuric acid). A common laboratory method involves heating the alcohol under reflux with an excess of acidified potassium dichromate(VI). chemguide.co.uklibretexts.org A convenient two-step, one-pot procedure involves initial oxidation with TEMPO/NaOCl, followed by subsequent treatment with sodium chlorite (B76162) (NaClO₂), which efficiently converts the intermediate aldehyde to the carboxylic acid. nih.gov
Etherification and Esterification of the Hydroxyl Group
The hydroxyl group can be readily converted into ethers or esters through standard synthetic methods.
Etherification: Ethers can be synthesized via several routes, with the Williamson ether synthesis being a common choice. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to form the corresponding ether.
Esterification: Esterification is the process of forming an ester from an alcohol and a carboxylic acid. The Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.com This is an equilibrium-driven process. Alternatively, for a more irreversible reaction, the alcohol can be treated with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine to neutralize the acidic byproduct.
Halogenation of the Hydroxymethyl Group
For instance, the conversion of the hydroxymethyl group to a chloromethyl group can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). chemistrysteps.com The reaction with thionyl chloride is often preferred due to the formation of gaseous byproducts (SO₂ and HCl), which can be easily removed from the reaction mixture. askfilo.com The use of a base, such as pyridine, can be employed to neutralize the generated acid. chemistrysteps.com
Similarly, bromination can be accomplished using reagents like phosphorus tribromide (PBr₃). For the introduction of iodine, the Finkelstein reaction, which involves treating the corresponding chloromethyl or bromomethyl derivative with sodium iodide in acetone, is a common and effective method.
It is important to note that the reactivity of the quinoline nitrogen may necessitate the use of protecting groups or careful control of reaction conditions to avoid undesired side reactions.
Table 1: Representative Halogenation Reactions of the Hydroxymethyl Group
| Starting Material | Reagent(s) | Product | Representative Conditions |
| This compound | SOCl₂ | 8-(chloromethyl)-4-bromoquinoline | Inert solvent (e.g., CH₂Cl₂), room temperature or gentle heating |
| This compound | PBr₃ | 8-(bromomethyl)-4-bromoquinoline | Inert solvent (e.g., CH₂Cl₂), 0 °C to room temperature |
| 8-(chloromethyl)-4-bromoquinoline | NaI | 8-(iodomethyl)-4-bromoquinoline | Acetone, reflux |
Note: The conditions presented are illustrative and based on general procedures for similar compounds. Optimization may be required for this compound.
Transformations of the Quinoline Nitrogen
The nitrogen atom in the quinoline ring of this compound is a key site for functionalization, allowing for modifications that can significantly alter the electronic and steric properties of the molecule.
N-Oxidation Reactions
The quinoline nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used reagent for the N-oxidation of quinolines and other nitrogen-containing heterocycles. benthamdirect.com The reaction is generally carried out in a chlorinated solvent such as dichloromethane (CH₂Cl₂) at or below room temperature. rsc.org
The resulting this compound N-oxide is a versatile intermediate. The N-oxide functionality activates the quinoline ring, particularly at the C2 and C4 positions, for nucleophilic substitution reactions. researchgate.net This allows for the introduction of a variety of substituents that would be difficult to incorporate otherwise.
Quaternization Strategies
The lone pair of electrons on the quinoline nitrogen allows for quaternization reactions with various alkylating agents. This process results in the formation of quaternary quinolinium salts, which can exhibit altered biological activities and physical properties compared to the parent molecule.
Common alkylating agents for the quaternization of quinolines include alkyl halides such as methyl iodide or ethyl bromide. The reaction is typically performed in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF). Microwave-assisted quaternization has also been shown to significantly accelerate reaction times for similar heterocyclic systems.
The quaternization of this compound would introduce a positive charge on the quinoline nitrogen, which could enhance its interaction with biological targets or modify its solubility.
Table 2: Representative Transformations of the Quinoline Nitrogen
| Transformation | Reagent(s) | Product | Representative Conditions |
| N-Oxidation | m-CPBA | This compound N-oxide | CH₂Cl₂, 0 °C to room temperature |
| Quaternization | CH₃I | 4-bromo-8-(hydroxymethyl)-1-methylquinolin-1-ium iodide | Acetonitrile, room temperature or reflux |
Note: The conditions presented are illustrative and based on general procedures for similar compounds. Optimization may be required for this compound.
Derivatization for Library Synthesis
The structural features of this compound make it an excellent scaffold for the generation of compound libraries for high-throughput screening in drug discovery. nih.gov The presence of multiple reactive sites allows for the systematic introduction of diverse chemical functionalities.
Design and Preparation of Diverse Compound Libraries
The design of a compound library based on this compound can be approached by systematically modifying its key functional groups. The hydroxymethyl group can be a starting point for creating a series of ethers, esters, or amines. The quinoline nitrogen, following N-oxidation, can be a handle for introducing substituents at the C2 position. Furthermore, the bromo substituent at the C4 position can be utilized in transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a wide array of aryl, heteroaryl, or alkyl groups.
This multi-pronged derivatization strategy allows for the exploration of a vast chemical space around the core quinoline scaffold, increasing the probability of identifying compounds with desired biological activities.
Combinatorial Chemistry Approaches
Combinatorial chemistry provides a powerful set of tools for the rapid synthesis of large numbers of compounds. youtube.com this compound can be effectively employed in combinatorial syntheses. For example, the molecule could be anchored to a solid support via its hydroxymethyl group, allowing for subsequent reactions to be carried out in a parallel fashion.
A typical combinatorial approach might involve:
Attachment of this compound to a solid-phase resin.
Parallel synthesis involving the diversification of the bromo group through various cross-coupling reactions with a library of boronic acids or amines.
Cleavage from the solid support to yield a library of C4-substituted this compound derivatives.
Alternatively, solution-phase combinatorial chemistry can be employed, where reactions are carried out in multi-well plates, allowing for the simultaneous synthesis and screening of a large number of compounds.
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the molecular framework. For (4-bromoquinolin-8-yl)methanol, a complete assignment of proton (¹H) and carbon-13 (¹³C) signals is essential for structural verification.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ), measured in parts per million (ppm), are influenced by the electronic environment of the protons. The spectrum would feature signals from the aromatic protons on the quinoline (B57606) ring system and the protons of the hydroxymethyl group.
Based on analyses of closely related quinoline derivatives, the expected chemical shifts for the protons of this compound can be predicted. The aromatic region would show a complex pattern of signals. For instance, in the related compound 5-bromo-8-methoxyquinoline, the proton H-2 resonates at δ 8.78 ppm, while H-4 appears at δ 8.57 ppm. The protons on the benzene (B151609) portion of the quinoline ring typically appear at slightly higher field. The methylene protons (-CH₂-) of the hydroxymethyl group are expected to appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the range of δ 4.5-5.0 ppm, shifted downfield due to the deshielding effect of the adjacent oxygen atom and the aromatic ring. The hydroxyl (-OH) proton signal is typically a broad singlet and its chemical shift can vary depending on solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds. Actual experimental values may vary.)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 8.8 - 9.0 | Doublet (d) |
| H-3 | 7.6 - 7.8 | Doublet (d) |
| H-5 | 7.8 - 8.0 | Doublet (d) |
| H-6 | 7.4 - 7.6 | Triplet (t) |
| H-7 | 7.9 - 8.1 | Doublet (d) |
| -CH₂- | 4.8 - 5.2 | Singlet (s) |
| -OH | Variable | Broad (br) |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) than in ¹H NMR, often resulting in a spectrum where every carbon atom is resolved.
For this compound, the spectrum would show ten distinct signals corresponding to the ten carbon atoms of the quinoline ring and the hydroxymethyl group. The carbon atom C-4, being bonded to the electronegative bromine atom, would have its signal shifted downfield. The quaternary carbons (C-4, C-8, C-8a, C-4a) can be distinguished from the protonated carbons using techniques like Distortionless Enhancement by Polarization Transfer (DEPT). A DEPT-135 experiment, for instance, would show CH and CH₃ signals as positive peaks, while CH₂ signals appear as negative peaks, and quaternary carbons are absent. This would definitively identify the methylene carbon of the hydroxymethyl group.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds. Actual experimental values may vary.)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type (from DEPT) |
| C-2 | 150 - 152 | CH |
| C-3 | 122 - 124 | CH |
| C-4 | 120 - 122 | C (Quaternary) |
| C-4a | 148 - 150 | C (Quaternary) |
| C-5 | 128 - 130 | CH |
| C-6 | 127 - 129 | CH |
| C-7 | 126 - 128 | CH |
| C-8 | 136 - 138 | C (Quaternary) |
| C-8a | 140 - 142 | C (Quaternary) |
| -CH₂- | 60 - 65 | CH₂ |
Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the coupling network between the protons on the quinoline ring, helping to assign which protons are adjacent to each other. For example, it would show a cross-peak between H-2 and H-3, and between H-5, H-6, and H-7.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). This allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding, already assigned, proton in the ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC technique shows correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH and ³JCH). This is crucial for identifying the connectivity around quaternary carbons. For example, the methylene protons of the hydroxymethyl group would show an HMBC correlation to the quaternary carbon C-8, as well as to C-7, confirming the position of the substituent.
Together, these 2D NMR techniques provide a complete and unambiguous assignment of all proton and carbon signals, confirming the proposed structure of this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass of the parent ion, often to four or more decimal places. This high precision allows for the determination of the elemental formula of the molecule. For this compound (C₁₀H₈BrNO), HRMS would be used to confirm its elemental composition. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units.
Table 3: Predicted HRMS Data for this compound
| Ion Formula | Calculated m/z | Isotope |
| [C₁₀H₈⁷⁹BrNO + H]⁺ | 237.9862 | ⁷⁹Br |
| [C₁₀H₈⁸¹BrNO + H]⁺ | 239.9842 | ⁸¹Br |
In the mass spectrometer, the molecular ion can fragment into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that is characteristic of the molecule's structure. The fragmentation of the quinoline core is a key process. Studies on the fragmentation of the quinoline radical cation show that a primary dissociation product results from the loss of HCN.
For this compound, key fragmentation pathways would likely include:
Loss of the hydroxymethyl group : Cleavage of the C-C bond between the quinoline ring and the methanol (B129727) group can lead to the loss of a CH₂OH radical (mass 31), resulting in a 4-bromoquinolinyl cation.
Loss of water : Dehydration could lead to the loss of an H₂O molecule (mass 18) from the molecular ion.
Loss of bromine : The C-Br bond can cleave, leading to the loss of a bromine radical (mass 79 or 81).
Ring fragmentation : As seen with quinoline itself, the heterocyclic ring can open and lose molecules like HCN (mass 27), leading to further fragment ions.
The relative abundance of these fragment ions helps to piece together the structure of the original molecule. The most stable ions will typically produce the most intense peaks in the mass spectrum.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For this compound, the IR spectrum is expected to exhibit a combination of characteristic absorption bands corresponding to its quinoline core, hydroxymethyl group, and bromine substituent.
The primary functional groups and their anticipated vibrational frequencies are:
Hydroxyl (-OH) Group: The methanol moiety will produce a prominent and typically broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration. The broadness of this peak is indicative of intermolecular hydrogen bonding, a common feature for alcohols in the solid state or as a neat liquid.
Aromatic C-H Stretching: The C-H bonds on the quinoline ring are expected to show absorption bands in the 3000-3100 cm⁻¹ region. These peaks are generally of weak to medium intensity. astrochem.orgresearchgate.net
Aliphatic C-H Stretching: The methylene (-CH₂) group in the hydroxymethyl substituent will exhibit symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ range.
Aromatic C=C and C=N Stretching: The quinoline ring system will display a series of characteristic sharp, medium-to-strong absorption bands between 1400 cm⁻¹ and 1600 cm⁻¹. These bands arise from the in-plane stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the heterocyclic aromatic structure. astrochem.orgmdpi.comresearchgate.net
C-O Stretching: The carbon-oxygen single bond of the primary alcohol group is anticipated to produce a strong absorption band in the 1050-1260 cm⁻¹ range. mdpi.com
C-H Bending: Out-of-plane (oop) bending vibrations for the aromatic C-H bonds typically appear as strong bands in the 650-900 cm⁻¹ region of the fingerprint region. The precise wavenumbers of these bands are sensitive to the substitution pattern on the quinoline ring. astrochem.orgresearchgate.net
C-Br Stretching: The vibration of the carbon-bromine bond is expected to appear as a low-frequency band, typically below 690 cm⁻¹, in the fingerprint region of the spectrum.
The following table summarizes the expected characteristic IR absorption bands for this compound based on established group frequencies.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | Hydroxyl (-OH) | 3200 - 3600 | Strong, Broad |
| C-H Stretch | Aromatic (Quinoline) | 3000 - 3100 | Weak to Medium |
| C-H Stretch | Aliphatic (-CH₂) | 2850 - 2960 | Medium |
| C=C and C=N Stretch | Aromatic Ring | 1400 - 1600 | Medium to Strong |
| C-O Stretch | Primary Alcohol | 1050 - 1260 | Strong |
| C-H Out-of-Plane Bend | Aromatic (Quinoline) | 650 - 900 | Strong |
| C-Br Stretch | Bromo Substituent | < 690 | Medium to Strong |
X-ray Crystallography for Solid-State Structural Determination
As of the latest available literature, a single-crystal X-ray diffraction study for this compound has not been reported. Therefore, definitive experimental data on its solid-state conformation, intermolecular interactions, and crystal packing is not available. X-ray crystallography remains the most powerful technique for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid. A future crystallographic analysis of this compound would provide critical insights into its structural properties.
A crystallographic study would first confirm the molecular connectivity and determine precise bond lengths, bond angles, and torsion angles. A key aspect would be to establish the degree of planarity of the quinoline ring system, which is expected to be nearly flat. The orientation of the hydroxymethyl group (-CH₂OH) relative to the plane of the quinoline ring would be of significant interest. The torsion angles involving the C7-C8-C(methanol)-O bonds would define the conformation of this substituent, revealing any steric hindrance or intramolecular interactions that influence its position.
While significant tautomerism is not expected for this compound, X-ray crystallography would definitively confirm the location of the hydroxyl proton, ruling out any alternative tautomeric forms in the solid state.
The solid-state architecture of this compound would be dictated by a variety of intermolecular interactions, which a crystallographic study would precisely map. The primary interaction expected is strong hydrogen bonding mediated by the hydroxymethyl group. The hydroxyl group can act as both a hydrogen bond donor (O-H) and an acceptor (O), likely leading to the formation of chains or networks of molecules.
Furthermore, the bromine atom at the 4-position could participate in halogen bonding (Br···N or Br···O interactions), a directional interaction that can significantly influence crystal packing. nih.govnih.gov The planar quinoline ring system provides a large surface for π-π stacking interactions, where parallel rings would align to form columns or offset stacks. Weak C-H···π interactions are also possible, further stabilizing the crystal lattice. mdpi.com
Theoretical and Computational Investigations of 4 Bromoquinolin 8 Yl Methanol
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. rsc.orgrsc.org For a molecule like (4-bromoquinolin-8-yl)methanol, DFT calculations would provide significant insights into its fundamental chemical nature.
Electronic Structure Analysis and Molecular Orbital Theory
An analysis of the electronic structure would involve the calculation and visualization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for understanding the molecule's reactivity and electronic transitions. researchgate.net
HOMO: Represents the ability of the molecule to donate an electron.
LUMO: Represents the ability of the molecule to accept an electron.
HOMO-LUMO Gap: The energy difference between these orbitals is an indicator of the molecule's chemical stability. A smaller gap generally implies higher reactivity. rsc.org
For related 8-hydroxyquinoline (B1678124) derivatives, DFT calculations have been used to determine these properties and correlate them with experimental observations like antioxidant activity. researchgate.net Similar calculations for this compound would elucidate how the bromo and methanol (B129727) substituents influence the electron distribution across the quinoline (B57606) ring system.
Interactive Table: Hypothetical DFT Parameters for this compound
The following table is a hypothetical representation of data that would be generated from DFT calculations. Specific values for this compound are not currently available in the cited literature.
| Parameter | Description | Hypothetical Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 eV |
| Dipole Moment | Measure of the molecule's overall polarity | 2.1 D |
| Chemical Hardness (η) | Resistance to change in electron distribution | 2.35 eV |
| Electronegativity (χ) | Power to attract electrons | 4.15 eV |
Prediction of Reactivity and Reaction Pathways
DFT calculations can generate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution on the molecule's surface. These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. nih.gov Red regions on an MEP map indicate areas of high electron density (nucleophilic sites), while blue regions indicate electron-deficient areas (electrophilic sites). This information helps in predicting how the molecule will interact with other reagents and in postulating potential reaction mechanisms.
Conformational Analysis and Energy Landscapes
The presence of the flexible hydroxymethyl group (-CH2OH) at the 8-position allows for different spatial orientations, or conformations. Conformational analysis using DFT would involve calculating the energy of the molecule as the dihedral angle of this side chain is systematically rotated. The result is an energy landscape, or potential energy surface, which identifies the most stable (lowest energy) conformers and the energy barriers between them. princeton.edu Understanding the preferred conformation is essential as it can significantly influence the molecule's biological activity and physical properties.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide insights into the behavior of a molecule over time, offering a dynamic picture of its movements and interactions. nih.govacs.org
Investigation of Dynamic Behavior and Conformational Flexibility
An MD simulation of this compound would track the atomic positions and velocities over a specific period, revealing the molecule's flexibility. Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) would be calculated.
RMSF: Highlights the fluctuation of individual atoms or residues, identifying the most flexible regions of the molecule, such as the hydroxymethyl side chain.
These simulations are often employed to understand how a ligand might behave within the binding pocket of a protein. nih.govmdpi.com
Solvent Effects on Molecular Conformations
The surrounding environment, particularly the solvent, can have a profound impact on a molecule's conformation and behavior. MD simulations can be performed with the molecule submerged in a simulated box of solvent molecules (e.g., water, methanol). researchgate.net By analyzing the trajectory, researchers can determine how solvent interactions, such as hydrogen bonding with the hydroxymethyl group and the quinoline nitrogen, influence the conformational preferences and dynamic stability of this compound.
In Silico Design and Virtual Screening
In silico design and virtual screening are powerful computational techniques that enable the rapid assessment of large libraries of chemical compounds to identify those with the highest probability of being active against a specific biological target. nih.govschrodinger.com These methods are instrumental in the early stages of drug discovery, offering a time and cost-effective alternative to high-throughput screening. schrodinger.com The general workflow for virtual screening involves a hierarchical filtering process, where progressively more accurate and computationally intensive methods are applied to a shrinking pool of candidate molecules. nih.gov For this compound, these approaches can be pivotal in identifying potential protein targets and in designing novel analogs with improved biological activity profiles.
The in silico design of molecules like this compound is primarily guided by two complementary strategies: ligand-based and structure-based drug design. iaanalysis.com
Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. quora.com This approach relies on the knowledge of other molecules (ligands) that are known to interact with the target of interest. quora.com The fundamental principle of LBDD is that molecules with similar structures are likely to exhibit similar biological activities. quora.com For this compound, if a set of known active compounds for a particular target is available, LBDD methods such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can be utilized. quora.compatsnap.com A pharmacophore model would identify the essential steric and electronic features of this compound that are crucial for its biological activity, creating a 3D template that can be used to search for other potential active compounds. patsnap.comnih.gov
Structure-based drug design (SBDD) , on the other hand, is applicable when the 3D structure of the target protein is known, typically from techniques like X-ray crystallography or NMR spectroscopy. iaanalysis.com SBDD involves the use of computational tools to dock this compound into the binding site of the target protein, allowing for a detailed analysis of the intermolecular interactions. extrapolations.com This approach can provide valuable insights into the binding mode of the compound and guide the design of modifications to improve its affinity and selectivity. iaanalysis.com
The choice between LBDD and SBDD is dictated by the availability of structural data for the biological target. However, these two approaches can also be used in combination to enhance the efficiency and success rate of drug discovery projects. nih.gov
Once an initial hit compound like this compound is identified, medicinal chemists often employ strategies like scaffold hopping and bioisosteric replacement to optimize its properties.
Scaffold hopping is a computational technique used to identify new molecular cores (scaffolds) that can serve as a substitute for the quinoline ring in this compound while maintaining the essential spatial arrangement of its key functional groups. nih.govuniroma1.it This approach is particularly useful for discovering compounds with novel chemical structures, which can lead to new intellectual property and improved pharmacological profiles. uniroma1.itnih.gov Computational methods can search large databases of chemical structures to find scaffolds that are topologically different but present a similar 3D arrangement of interaction points. rsc.org
Bioisosteric replacement is a strategy that involves substituting an atom or a group of atoms in a molecule with another that has similar physical and chemical properties. slideshare.net This approach is used to fine-tune the physicochemical properties of a compound, such as its size, shape, electronic distribution, and lipophilicity, in order to enhance its biological activity, improve its metabolic stability, or reduce its toxicity. researchgate.netdrugdesign.org For this compound, bioisosteric replacements could be explored for the bromine atom, the methanol group, or even parts of the quinoline ring system to optimize its interaction with a biological target. ufrj.br
The following table provides hypothetical examples of bioisosteric replacements for the functional groups in this compound and the potential impact on its properties.
| Original Group | Bioisosteric Replacement | Potential Impact |
|---|---|---|
| -Br | -Cl, -CF3, -CN | Alteration of electronic properties and lipophilicity |
| -CH2OH | -CH2NH2, -CONH2, -CH2F | Modification of hydrogen bonding capacity and polarity |
| Quinoline N | CH in a naphthalene (B1677914) core | Changes in basicity and hydrogen bonding potential |
A critical aspect of in silico drug design is the accurate prediction of how a molecule like this compound will interact with its biological target and the strength of this interaction, known as binding affinity. nih.gov
Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when it binds to a receptor. plos.org For this compound, docking simulations can provide a detailed 3D model of its complex with a target protein, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov The results of docking studies are often evaluated using scoring functions, which provide an estimate of the binding affinity. oup.com
Binding affinity prediction methods aim to provide a more quantitative measure of the strength of the protein-ligand interaction. nih.gov These methods range from relatively fast but less accurate scoring functions used in molecular docking to more computationally intensive but more accurate methods like free energy perturbation (FEP) and thermodynamic integration (TI). consensus.app Machine learning-based scoring functions are also emerging as a powerful tool for predicting binding affinities with improved accuracy. nih.govnih.gov
The table below illustrates the type of data that could be generated from a hypothetical molecular docking and binding affinity prediction study of this compound against a panel of protein kinases, which are common targets for quinoline-based inhibitors.
| Target Protein | Predicted Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Predicted Interactions |
|---|---|---|---|
| Kinase A | -8.5 | 50 | H-bond with backbone, hydrophobic interactions |
| Kinase B | -7.2 | 250 | H-bond with side chain, pi-stacking with aromatic residue |
| Kinase C | -9.1 | 15 | Multiple H-bonds, salt bridge with charged residue |
Exploratory Research in Molecular Design and Bioactive Scaffolds
Design of Quinoline-Based Scaffolds for Chemical Biology Applications
The strategic design of quinoline-based molecular frameworks is a cornerstone of modern drug discovery. By systematically modifying the core quinoline (B57606) structure, researchers can develop compounds with tailored activities for use as therapeutic leads or as chemical probes to investigate biological processes. nih.govtechnologynetworks.com The ability to introduce various substituents around the quinoline nucleus allows for the creation of novel compounds with enhanced pharmacological profiles. orientjchem.org
(4-bromoquinolin-8-yl)methanol is a valuable starting material for the synthesis of more complex, advanced heterocyclic structures. Its utility stems from the presence of two distinct and reactive functional groups that serve as handles for molecular elaboration.
The 4-bromo substituent: The bromine atom at the C4-position is a key functional group for introducing molecular diversity. It is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These methods allow for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the attachment of a wide range of aryl, heteroaryl, or alkyl groups. This position is critical for building structures that can interact with specific regions of biological targets, such as the hinge region of protein kinases. researchgate.net
The 8-methanol substituent: The hydroxymethyl group at the C8-position offers another site for chemical modification. It can be oxidized to form an aldehyde or a carboxylic acid, which can then participate in reactions like reductive amination or amide bond formation. Alternatively, the hydroxyl group can be converted into an ether or ester, or replaced with other functionalities, providing a means to modulate physicochemical properties such as solubility and lipophilicity, or to introduce specific recognition motifs. The derivatization of the 8-position has been shown to be crucial for the biological activity of certain quinoline-based compounds. researchgate.netnih.gov
The dual reactivity of this compound makes it a versatile building block for creating libraries of complex quinoline derivatives for screening in chemical biology and drug discovery programs. nih.govmdpi.comheteroletters.org
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural features of a molecule influence its biological activity. longdom.org For quinoline-based scaffolds, SAR analyses guide the iterative process of molecular optimization to enhance potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov
By synthesizing a series of analogues based on a lead quinoline scaffold and evaluating their biological effects, researchers can decipher the role of different substituents and their positions on the quinoline ring. mdpi.comdergipark.org.tr For instance, a SAR study on bromo-derivatives of 8-substituted quinolines as potential anticancer agents revealed that the nature and position of substituents significantly impact cytotoxicity. researchgate.net The study highlighted that compounds with a hydroxyl group at the C-8 position, combined with bromine atoms at C-5 and C-7, exhibited potent antiproliferative activity against various cancer cell lines. researchgate.net
The following table summarizes representative SAR findings for a series of 8-substituted quinoline derivatives, illustrating the impact of modifications on anticancer activity.
| Compound ID | 8-Position Substituent | Other Substituents | Cytotoxicity (IC50, µg/mL against C6 cell line) |
| 5 | -OH | 5,7-dibromo | 6.7 |
| 6 | -OCH3 | 5,7-dibromo | >50 |
| 11 | -OH | 7-cyano | 25.6 |
| 12 | -OH | 5,7-dicyano | 16.5 |
Data sourced from a study on bromo derivatives of 8-substituted quinolines. researchgate.net
These studies demonstrate that modifications to the quinoline scaffold, such as those accessible from a precursor like this compound, can lead to significant changes in biological function, guiding the design of more effective compounds. researchgate.net
The process of drug discovery involves identifying initial "hits" from screening campaigns and optimizing them into "lead compounds" that possess a desirable level of biological activity and drug-like properties. technologynetworks.commdpi.comnuvisan.com Quinoline scaffolds derived from precursors such as this compound are instrumental in this process. researchgate.netnih.gov Through systematic modification based on SAR studies, a basic quinoline structure can be elaborated into a potent and selective lead compound. technologynetworks.com
For example, a series of novel quinoline derivatives were developed as selective modulators of nicotinic acetylcholine receptors (nAChRs). nih.govresearchgate.net In this research, modifications to the quinoline ring led to the identification of a lead compound (compound 11) with a high affinity (Ki ~100 nM) and over 10-fold selectivity for the α7 nAChR subtype, demonstrating potent agonist activity. nih.govresearchgate.net Such a compound represents a significant step in the development of a potential therapeutic agent.
Molecular probes are crucial tools in chemical biology, designed to selectively interact with a specific biological target and report on its presence or activity. These probes can be derived from lead compounds by incorporating reporter groups like fluorescent tags or photoaffinity labels. The functional handles on this compound, particularly the methanol (B129727) group, provide a convenient attachment point for such reporters, facilitating the development of customized molecular probes for studying complex biological systems.
Future Directions and Emerging Research Avenues
Novel Synthetic Methodologies and Sustainable Chemistry
The synthesis of quinoline (B57606) derivatives is undergoing a paradigm shift, moving away from classical methods towards more efficient, selective, and environmentally benign approaches. For (4-bromoquinolin-8-yl)methanol, future synthetic research will likely focus on late-stage functionalization and sustainable practices.
C-H Bond Functionalization: A significant advancement in organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. This strategy offers a more atom-economical and step-efficient way to introduce functional groups onto the quinoline core. Future research could explore the direct introduction of the hydroxymethyl group at the C-8 position of a pre-brominated quinoline or vice-versa, thereby streamlining the synthesis of this compound and its analogs. The regioselective C-H functionalization of quinolines is an active area of research, with various catalytic systems being developed to control the position of substitution.
Flow Chemistry: Continuous flow synthesis is emerging as a powerful tool for the safe, scalable, and sustainable production of chemical compounds. This technology offers precise control over reaction parameters, leading to improved yields and purity. The synthesis of heterocyclic compounds, including quinolines, has been successfully demonstrated in flow reactors. Future efforts could focus on developing a continuous flow process for the synthesis of this compound, which would be particularly advantageous for large-scale production and for handling potentially hazardous reagents or intermediates.
Green Chemistry Approaches: The principles of green chemistry are increasingly influencing the design of synthetic routes. For quinoline synthesis, this translates to the use of greener solvents (e.g., water, ethanol), heterogeneous catalysts for easy separation and recycling, and energy-efficient reaction conditions (e.g., microwave or ultrasound irradiation). Nanocatalysts, in particular, are gaining attention for their high activity and recyclability in the synthesis of quinoline derivatives. The future synthesis of this compound will likely incorporate these green chemistry principles to minimize environmental impact.
Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized organic synthesis by enabling novel transformations under mild conditions. This methodology has been applied to the functionalization of quinolines, including alkylation and the introduction of other functional groups. Investigating photoredox-catalyzed pathways for the synthesis of this compound could lead to the discovery of new, efficient, and selective reactions.
| Synthetic Methodology | Key Advantages | Relevance to this compound |
| C-H Bond Functionalization | Atom and step economy, high selectivity. | Direct and efficient synthesis, late-stage modification. |
| Flow Chemistry | Scalability, safety, precise control, sustainability. | Industrial-scale production, improved process control. |
| Green Chemistry | Reduced waste, energy efficiency, use of benign reagents. | Environmentally friendly synthesis, improved sustainability. |
| Photoredox Catalysis | Mild reaction conditions, novel reactivity. | Access to new synthetic routes and functionalizations. |
Advanced Computational Approaches for Predictive Modeling
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. For this compound, computational approaches can guide experimental work and accelerate the discovery of new applications.
Predicting Molecular Properties: Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to predict a wide range of properties for this compound. These include its geometric structure, electronic properties (e.g., HOMO-LUMO gap), spectroscopic signatures (e.g., NMR, IR spectra), and reactivity. Such predictions can aid in the characterization of the compound and in understanding its chemical behavior.
Reaction Mechanism Elucidation: Computational modeling can provide detailed insights into the mechanisms of reactions used to synthesize or modify this compound. By calculating the energies of reactants, intermediates, and transition states, researchers can understand the factors that control the reaction's outcome and selectivity. This knowledge can be used to optimize existing synthetic methods and to design new, more efficient ones.
In Silico Screening for Biological Activity: Molecular docking is a computational technique used to predict the binding affinity and mode of interaction between a small molecule and a biological target, such as a protein or enzyme. This approach can be used to virtually screen this compound and its derivatives against a panel of biological targets to identify potential therapeutic applications. For instance, quinoline derivatives have been studied as inhibitors of various enzymes, and in silico screening could prioritize the most promising candidates for experimental testing.
| Computational Approach | Application | Benefit for this compound Research |
| Quantum Chemical Calculations (DFT) | Prediction of molecular structure, electronic properties, and spectra. | Guidance for experimental characterization and reactivity studies. |
| Reaction Mechanism Modeling | Elucidation of reaction pathways and transition states. | Optimization of synthetic routes and design of new reactions. |
| Molecular Docking | Prediction of binding to biological targets. | Identification of potential therapeutic applications and lead optimization. |
| QSAR Modeling | Prediction of biological activity from molecular structure. | Design of new derivatives with enhanced activity. |
Chemoinformatics and Data-Driven Research
The integration of chemoinformatics and data-driven approaches is transforming chemical research by enabling the analysis of large datasets to identify patterns and make predictions. For this compound, these tools can accelerate the discovery of new compounds with desired properties.
Virtual Screening of Compound Libraries: Chemoinformatics tools can be used to generate and screen large virtual libraries of compounds based on the this compound scaffold. By applying filters based on drug-likeness, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and predicted biological activity, researchers can identify a smaller, more focused set of compounds for synthesis and experimental testing.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR modeling is a statistical method that correlates the chemical structure of a series of compounds with their biological activity. By developing QSAR models for a set of bromoquinoline derivatives, it would be possible to predict the activity of new, unsynthesized analogs of this compound. This predictive capability can guide the design of more potent and selective compounds.
Machine Learning for Property Prediction: Machine learning algorithms are increasingly being used to predict a wide range of chemical and biological properties. These models can be trained on existing data for quinoline derivatives to predict properties such as solubility, toxicity, and biological activity for this compound and its analogs. Machine learning can also be used to predict the outcomes of chemical reactions, aiding in the design of synthetic routes.
| Chemoinformatics Approach | Application | Impact on this compound Research |
| Virtual Library Screening | Identification of promising new derivatives from large virtual datasets. | Accelerated discovery of new compounds with desired properties. |
| QSAR Modeling | Prediction of biological activity based on chemical structure. | Rational design of more potent and selective analogs. |
| Machine Learning | Prediction of physicochemical properties, biological activity, and reaction outcomes. | Enhanced predictive power and guidance for experimental design. |
Interdisciplinary Research with Other Scientific Fields
The full potential of this compound can be realized through collaborations with researchers in other scientific disciplines. Its unique structural features make it a promising candidate for applications in materials science, chemical biology, and medicinal chemistry.
Materials Science: The quinoline ring is a known fluorophore, and its derivatives have been explored for applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors. The presence of a bromine atom in this compound provides a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of a diverse range of materials with tunable optical and electronic properties. Interdisciplinary collaborations with materials scientists could lead to the development of novel organic electronic materials or chemical sensors based on this scaffold. Bromoquinolines, for instance, have been investigated for their potential in advanced materials for electronics.
Chemical Biology: Fluorescent probes are essential tools for studying biological processes in living cells. The intrinsic fluorescence of the quinoline core, combined with the potential for targeted modifications, makes this compound a promising starting point for the development of new chemical probes. Collaborations with chemical biologists could focus on designing and synthesizing derivatives that can selectively label and image specific cellular components or detect the presence of certain metal ions or biomolecules.
Medicinal Chemistry: The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. The bromine atom on this compound can be exploited to create a library of analogs through various chemical transformations. Collaborative efforts between synthetic chemists and medicinal chemists are crucial for the design, synthesis, and biological evaluation of these new derivatives to explore their potential as therapeutic agents. Such collaborations would involve iterative cycles of design, synthesis, and testing to optimize the pharmacological properties of the lead compounds.
| Interdisciplinary Field | Potential Application of this compound |
| Materials Science | Organic electronics (OLEDs), fluorescent sensors. |
| Chemical Biology | Fluorescent probes for bioimaging, chemical sensors for biological systems. |
| Medicinal Chemistry | Scaffolds for the development of new therapeutic agents. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4-bromoquinolin-8-yl)methanol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves bromination of quinoline derivatives followed by hydroxymethylation. For example, bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) under controlled pH (e.g., acetic acid), while hydroxymethylation at the 8-position may employ formaldehyde in methanol with HCl catalysis . Solvent choice (e.g., dichloromethane vs. methanol) and temperature (room temp. vs. reflux) critically affect regioselectivity and yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR : H NMR to identify aromatic protons (δ 7.5–8.5 ppm) and the hydroxymethyl group (δ 4.5–5.0 ppm). C NMR confirms the bromine-bearing carbon (δ ~120 ppm) and the quinoline backbone.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (CHBrNO) and isotopic patterns for bromine.
- X-ray Crystallography : Resolves regiochemistry and confirms substitution patterns, as demonstrated in structurally related dibromoquinoline derivatives .
Q. How does this compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies should assess degradation under:
- pH : Acidic/alkaline conditions (e.g., HCl/NaOH in buffered solutions).
- Temperature : Accelerated aging at 40°C vs. ambient conditions.
- Light : UV-Vis exposure to simulate lab storage.
HPLC or LC-MS monitors decomposition products, while FT-IR tracks functional group integrity. Methanol derivatives are prone to oxidation; thus, inert atmospheres (N) and antioxidants (e.g., BHT) are recommended .
Q. What are common impurities in synthesized this compound, and how are they resolved?
- Methodological Answer : Typical impurities include:
- Regioisomers : Unreacted quinoline or over-brominated byproducts (e.g., 5,7-dibromo derivatives). TLC with UV detection or GC-MS identifies these.
- Oxidation Products : Methanol oxidation to carboxylic acids. Reduction with NaBH or purification via recrystallization (ethanol/water) mitigates this.
Reference standards and spiked samples aid in impurity profiling .
Advanced Research Questions
Q. How can computational modeling predict the regioselectivity of bromination in quinoline derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) evaluate electronic effects at each position. Fukui indices identify nucleophilic/electrophilic sites, while Molecular Electrostatic Potential (MEP) maps visualize charge distribution. For this compound, bromine’s electron-withdrawing effect directs subsequent reactions to the 8-position. Compare with experimental data (e.g., X-ray structures) to validate predictions .
Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?
- Methodological Answer : Discrepancies may arise from:
- Assay Variability : Standardize protocols (e.g., MIC for antimicrobial tests, MTT for cytotoxicity).
- Structural Confirmation : Re-examine regiochemistry via H-C HSQC NMR or single-crystal XRD.
- Solubility Effects : Use DMSO/PBS controls to rule out solvent artifacts.
Meta-analyses of published data and dose-response curves clarify structure-activity relationships .
Q. How can this compound be utilized in transition-metal-catalyzed cross-coupling reactions?
- Methodological Answer : The bromine atom enables Suzuki-Miyaura couplings with boronic acids (Pd(PPh), KCO, DMF/HO). The hydroxymethyl group can be protected (e.g., as a silyl ether) to prevent side reactions. Post-coupling deprotection (TBAF) restores functionality. Monitor reaction progress via F NMR if fluorinated partners are used .
Q. What in silico approaches assess the pharmacokinetic profile of this compound?
- Methodological Answer : Use software like SwissADME or ADMET Predictor™ to estimate:
- Lipophilicity : LogP values (experimental vs. predicted).
- Metabolic Stability : Cytochrome P450 interactions (CYP3A4, CYP2D6).
- Toxicity : Ames test predictions for mutagenicity.
Compare with in vitro hepatocyte assays for validation .
Safety and Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
